molecular formula C6H12N2O2 B1384864 3-(2-Aminoethyl)-1,3-oxazinan-2-one CAS No. 936940-07-7

3-(2-Aminoethyl)-1,3-oxazinan-2-one

Cat. No.: B1384864
CAS No.: 936940-07-7
M. Wt: 144.17 g/mol
InChI Key: FTQJIMMAQDHBRD-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1,3-oxazinan-2-one is a chemical compound that belongs to the class of oxazinanones This compound is characterized by the presence of an oxazinanone ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1,3-oxazinan-2-one typically involves the reaction of ethylenediamine with carbon dioxide under specific conditions. This reaction forms the oxazinanone ring structure. The process may require catalysts and controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors where ethylenediamine and carbon dioxide are reacted in the presence of catalysts. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1,3-oxazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxazinanone ring or the aminoethyl group.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazinanone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted oxazinanones.

Scientific Research Applications

3-(2-Aminoethyl)-1,3-oxazinan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1,3-oxazinan-2-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The oxazinanone ring may also play a role in the compound’s activity by stabilizing certain molecular conformations.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: An indolamine metabolite with a similar aminoethyl group.

    Serotonin: A neurotransmitter with structural similarities.

    Melatonin: A hormone with a related chemical structure.

Uniqueness

3-(2-Aminoethyl)-1,3-oxazinan-2-one is unique due to its oxazinanone ring, which is not present in the similar compounds listed above. This ring structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(2-aminoethyl)-1,3-oxazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-2-4-8-3-1-5-10-6(8)9/h1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQJIMMAQDHBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)OC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650888
Record name 3-(2-Aminoethyl)-1,3-oxazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-07-7
Record name 3-(2-Aminoethyl)-1,3-oxazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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